molecular formula C11H16N2O2 B12549848 2-Amino-N-(4-hydroxybutyl)benzamide CAS No. 146381-58-0

2-Amino-N-(4-hydroxybutyl)benzamide

Cat. No.: B12549848
CAS No.: 146381-58-0
M. Wt: 208.26 g/mol
InChI Key: IZQZOBYFAMJZOU-UHFFFAOYSA-N
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Description

2-Amino-N-(4-hydroxybutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, biology, and chemistry. This compound is characterized by the presence of an amino group attached to the benzamide structure, along with a hydroxybutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-hydroxybutyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the demand for sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Amino-N-(4-hydroxybutyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial resistance . The compound’s structure allows it to bind to target proteins, inhibiting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(4-hydroxybutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and the hydroxybutyl side chain allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

146381-58-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-N-(4-hydroxybutyl)benzamide

InChI

InChI=1S/C11H16N2O2/c12-10-6-2-1-5-9(10)11(15)13-7-3-4-8-14/h1-2,5-6,14H,3-4,7-8,12H2,(H,13,15)

InChI Key

IZQZOBYFAMJZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCO)N

Origin of Product

United States

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